N,N-Dimethyldopamine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[2-(dimethylamino)ethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-11(2)6-5-8-3-4-9(12)10(13)7-8/h3-4,7,12-13H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTVXBWTYZCUJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13075-91-7 (hydrochloride) | |
| Record name | N,N-Dimethyldopamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021581373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00175944 | |
| Record name | N,N-Dimethyldopamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21581-37-3 | |
| Record name | 4-[2-(Dimethylamino)ethyl]-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21581-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyldopamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021581373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyldopamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-DIMETHYLDOPAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5R8511L9N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Contextualization Within Catecholamine and Phenethylamine Research Paradigms
N,N-Dimethyldopamine is structurally classified as a phenethylamine (B48288) and a catechol. wikipedia.orgahgroup.at The phenethylamine backbone is a common feature of many biologically active compounds, including neurotransmitters, hormones, and alkaloids. As a catechol, DMDA possesses a 1,2-dihydroxybenzene group, which is characteristic of the catecholamine family of neurotransmitters that includes dopamine (B1211576), norepinephrine (B1679862), and epinephrine. wikipedia.orgahgroup.at
Its structure is directly analogous to dopamine, with the only difference being the presence of two methyl groups on the terminal amine. wikipedia.org This N,N-dimethylation significantly alters its chemical properties and biological activity compared to its parent compound. It is also structurally related to epinine (B195452) (N-methyldopamine), another naturally occurring dopamine derivative. wikipedia.orgwikipedia.org The study of DMDA and similar methylated analogs like N-methyldopamine helps researchers understand how modifications to the amine group of dopamine influence receptor binding and functional activity. nih.gov For instance, research has shown that while N-monomethylation of dopamine can enhance certain properties, N,N-dimethylation can dramatically decrease others, such as its surface coating ability. acs.orgresearchgate.net
Historical Perspectives on Its Investigation As a Dopamine Analog
Established Laboratory Synthesis Pathways of this compound
Several methods for the laboratory synthesis of this compound have been reported, often starting from readily available precursors. These pathways provide researchers with reliable means to obtain this compound for pharmacological and chemical studies.
One of the earliest syntheses, developed by Buck and colleagues, begins with 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde). mdpi.com This starting material undergoes a series of reactions including condensation with hippuric acid to form an azlactone, followed by hydrolysis to a pyruvic acid derivative. The pyruvic acid is then converted to its oxime, which upon treatment with acetic anhydride, yields 3,4-dimethoxyphenylacetonitrile. This intermediate is then catalytically reduced in the presence of excess dimethylamine (B145610) to produce N,N-dimethyl-3,4-dimethoxyphenethylamine. The final step involves the cleavage of the methoxy (B1213986) groups using hydrochloric acid to yield this compound hydrochloride. mdpi.com
A more recent and streamlined approach starts with 3,4-dimethoxyphenylacetic acid. mdpi.com This acid is first converted to its acid chloride using thionyl chloride. The subsequent reaction with dimethylamine forms the corresponding dimethylamide. This amide is then reduced to N,N-dimethyl-3,4-dimethoxyphenethylamine using diborane. Finally, the methoxy groups are cleaved with hydriodic acid to afford this compound. mdpi.com
A particularly efficient method was described by Borgman and his team. mdpi.com They utilized 3,4-dimethoxyphenethylamine (B193588) as the starting material, which was converted to N,N-dimethyl-3,4-dimethoxyphenethylamine through catalytic reduction with hydrogen over a palladium catalyst in the presence of formaldehyde. The synthesis is completed by cleaving the methoxy groups with hydrobromic acid to give the final product. mdpi.com
Table 1: Comparison of Laboratory Synthesis Pathways for this compound
| Starting Material | Key Intermediates | Final Step (Demethylation) | Reference |
|---|---|---|---|
| 3,4-Dimethoxybenzaldehyde | Azlactone, Pyruvic acid oxime, 3,4-Dimethoxyphenylacetonitrile | HCl | mdpi.com |
| 3,4-Dimethoxyphenylacetic Acid | Acid chloride, Dimethylamide | Hydriodic acid | mdpi.com |
| 3,4-Dimethoxyphenethylamine | N,N-Dimethyl-3,4-dimethoxyphenethylamine | Hydrobromic acid | mdpi.com |
Exploration of this compound Derivatives and Analogs for Research
The structural relationship of this compound to the neurotransmitter dopamine has prompted the synthesis and investigation of a variety of its derivatives and analogs. wikipedia.org These compounds are valuable tools for probing the function of dopamine receptors and for developing potential therapeutic agents.
One of the most closely related analogs is N-methyldopamine (epinine) , which differs from DMDA by having only one methyl group on the nitrogen atom. wikipedia.org Pharmacological studies have compared the effects of DMDA and epinine (B195452) to those of dopamine itself. For instance, receptor binding studies using receptors from pig anterior pituitary showed that DMDA has a high affinity for D2 receptors, comparable to that of N-methyldopamine and dopamine. wikipedia.org In another study, N-alkylation of dopamine was investigated to understand its effect on surface coating properties, where N-methyldopamine and this compound were compared.
The synthesis of various N-alkyl and N,N-dialkyl substituted 2-amino-5-hydroxytetralins has been undertaken to explore the structural requirements for central dopamine receptor agonists. researchgate.net These studies have indicated that an n-propyl group on the nitrogen atom can be optimal for activity. researchgate.net Furthermore, a series of N-alkyl- and N-alkylaryl-substituted 2-aminoindans were synthesized to investigate the structure-activity relationships at the dopamine D3 receptor. science.gov
Prodrugs of dopaminergic catecholamines represent another important class of derivatives. For example, O,O'-diacetyldopamine was synthesized as a more lipophilic analog of dopamine. wikipedia.org While this compound itself was inactive in behavioral tests, the corresponding N,N-dimethyl-O,O'-diacetyldopamine showed robust activity, suggesting that both O-acetylation and N-alkylation are crucial for enhancing brain permeability. wikipedia.org Similarly, enone prodrugs of dopaminergic catecholamines, such as analogs of 6-(N,N-di-n-propylamino)-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one, have been synthesized and evaluated for their potential in treating Parkinson's disease. researchgate.net
Research has also extended to more complex derivatives. For instance, glycosyl derivatives of dopamine linked via a succinyl spacer have been synthesized to improve bioavailability and reduce peripheral side effects. nih.gov
Table 2: Examples of this compound Derivatives and Analogs in Research
| Derivative/Analog Class | Specific Example(s) | Research Focus | Reference(s) |
|---|---|---|---|
| N-Alkylated Dopamines | N-Methyldopamine (Epinine) | Comparative pharmacology, surface coating | wikipedia.org |
| Substituted Aminotetralins | N-Alkyl-2-amino-5-hydroxytetralins | Dopamine receptor agonism | researchgate.net |
| Substituted Aminoindans | N-Alkylaryl-2-aminoindans | Dopamine D3 receptor structure-activity | science.gov |
| Acetylated Prodrugs | N,N-Dimethyl-O,O'-diacetyldopamine | Increased lipophilicity and brain permeability | wikipedia.org |
| Enone Prodrugs | Analogs of 6-(N,N-di-n-propylamino)-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one | Parkinson's disease therapeutics | researchgate.net |
| Glycosylated Derivatives | Glycosuccinyl dopamine esters | Improved bioavailability | nih.gov |
Strategies for Modifying Chemical Structure for Specific Research Objectives
The chemical structure of this compound and its parent compound, dopamine, can be strategically modified to achieve specific research goals. These modifications are aimed at altering the compound's physicochemical properties, such as lipophilicity and stability, as well as its pharmacological profile, including receptor affinity and selectivity.
A primary objective for modifying dopamine and its analogs is to enhance penetration of the blood-brain barrier (BBB) . Dopamine itself is too polar to cross the BBB effectively. wikipedia.org One strategy to overcome this is through the synthesis of lipophilic prodrugs . This involves masking the hydrophilic catechol hydroxyl groups via esterification. For example, the synthesis of 3,4-O-diesters of dopamine was an early attempt to create latent, lipophilic derivatives. mdpi.com Further refinement of this strategy led to the creation of compounds like O,O-dipivaloyl-N,N-dimethyldopamine , which combines both O-acylation and N,N-dialkylation to increase lipophilicity and was shown to reverse reserpine-induced motor depression in mice. lookchem.com The rationale is that the ester groups are cleaved by esterases in the brain, releasing the active drug. mdpi.com
Another key strategy involves modifying the N-substituents to modulate receptor affinity and selectivity. The size and nature of the alkyl groups on the nitrogen atom significantly influence the interaction with different dopamine receptor subtypes. For instance, studies on 2-aminotetralin derivatives have shown that N,N-dialkylation can lead to more active compounds for oral administration. google.com The synthesis of a series of N-alkyl- and N,N-dialkyl-substituted 2-amino-5-hydroxy- and 2-amino-5-methoxytetralins revealed that an n-propyl group on the nitrogen is often optimal for dopaminergic activity. researchgate.net
Conformational restriction is another powerful strategy used to design receptor-selective ligands. By incorporating the flexible phenethylamine (B48288) side chain of dopamine into a more rigid ring system, such as in the aminotetralins and aminoindans , researchers can study the preferred conformation for receptor binding. science.govpnas.org This approach has been instrumental in developing ligands with high affinity and selectivity for specific dopamine receptor subtypes. For example, N,N-dimethyl-A-5,6-DTN and N,N-dimethyl-A-6,7-DTN, which are conformationally restricted analogs, were synthesized to investigate the conformational requirements for dopamine-induced vasodilation. pnas.org
Finally, bioisosteric replacement is a technique where a functional group is replaced by another group with similar physical and chemical properties. This was employed in the synthesis of N,N-di-n-propyl-5,6,7,8-tetrahydro-1H-benz[f]benzimidazol-6-yl-amine and related congeners as semirigid dopaminergic bioisosteres to probe the D-1 and D-2 receptor classes. nih.gov
Table 3: Strategies for Chemical Modification of Dopaminergic Compounds
| Strategy | Objective | Example Modification | Resulting Compound Class |
|---|---|---|---|
| Prodrug Formation | Enhance Blood-Brain Barrier Penetration | O-Acylation and N-Alkylation | Ester Prodrugs (e.g., O,O-dipivaloyl-N,N-dimethyldopamine) |
| N-Substituent Modification | Modulate Receptor Affinity/Selectivity | Varying N-alkyl groups | N-Alkylated Aminotetralins |
| Conformational Restriction | Determine Active Conformation | Incorporation into a rigid ring system | Aminotetralin and Aminoindan Derivatives |
| Bioisosteric Replacement | Probe Receptor Interactions | Replacement of a phenyl ring with a benzimidazole | Benzimidazole-based Dopaminergic Ligands |
Pharmacological Characterization in Preclinical Models and in Vitro Systems
Analysis of Receptor Interaction Profiles
The interaction of N,N-Dimethyldopamine with dopamine (B1211576) and adrenergic receptors has been characterized through various binding and functional assays, revealing a unique pharmacological signature compared to its parent compound, dopamine, and its mono-methylated counterpart, N-methyldopamine.
Research into the receptor binding profile of this compound has primarily focused on the D2 dopamine receptor subtype. In vitro receptor binding studies using tissue from pig anterior pituitary demonstrated that DMDA binds to D2 receptors with two distinct affinity states. wikipedia.org The high-affinity state (Kahigh) was measured at 20 nM, while the low-affinity state (Kalow) was found to be 10200 nM. wikipedia.org Similar results were obtained using a receptor preparation from the rat striatum, where competitive binding assays against [³H]-spiperone yielded a high-affinity constant of approximately 25 nM and a low-affinity constant of about 724 nM for DMDA. wikipedia.org
In contrast, studies investigating interactions with the D1 dopamine receptor suggest a lack of significant affinity. Research on permanently charged and uncharged analogs of dopamine indicated that uncharged analogs, such as this compound, did not appear to bind to the striatal D-1 receptor in the models used. sci-hub.st This is further supported by functional assays where DMDA, unlike dopamine, failed to stimulate adenylate cyclase activity in homogenized mouse caudate nuclei, an effect typically mediated by D1 receptor activation. wikipedia.org Specific binding kinetic data for the D3 subtype for this compound is not extensively detailed in the available literature.
This compound exhibits significant activity at adrenergic receptors, primarily as an agonist at alpha-adrenoceptors. nih.gov Studies in both dog and rabbit models have shown that DMDA is a postganglionic sympathetic alpha-adrenoceptor agonist. nih.gov This is evidenced by its ability to cause vasoconstriction in several isolated vascular preparations. wikipedia.orgnih.gov The pressor activity of DMDA was found to be attenuated by the alpha-adrenergic antagonist phentolamine (B1677648), confirming its mechanism of action at these receptors. wikipedia.orgnih.gov
In functional assays, DMDA was shown to be a potent inhibitor of the adrenergic system, an effect thought to be mediated by the stimulation of inhibitory dopamine receptors located on adrenergic nerve terminals. wikipedia.org For instance, in an assay measuring the increase in heart rate from electrical stimulation of the cat cardioaccelerator nerve, DMDA caused a significant reduction in the response. wikipedia.org However, it appears to lack activity at beta-adrenergic receptors, as studies showed it did not increase femoral blood flow, an effect that would be blocked by propranolol. pnas.org
When compared to dopamine and N-methyldopamine (epinine), this compound displays a distinct pharmacological profile. While all three compounds bind to D2 receptors, their affinities differ. DMDA generally shows a slightly lower affinity for the high-affinity state of the D2 receptor compared to both dopamine and N-methyldopamine. wikipedia.org
Functionally, these differences are more pronounced. In a D1-mediated adenylate cyclase assay, both dopamine and N-methyldopamine were effective at stimulating cAMP production, whereas DMDA had no effect. wikipedia.org Cardiovascular responses also differ significantly. In cats, DMDA was found to be a much stronger vasopressor than dopamine. wikipedia.org In a cat cardioaccelerator nerve assay, DMDA produced a 50% reduction in the heart rate response, compared to only a 10% decrease caused by the same dose of dopamine. wikipedia.org This difference was even more dramatic in dogs, where DMDA caused an approximate 80% decrease in heart rate compared to an 8% decrease from dopamine. wikipedia.org In studies on renal blood flow in dogs, dopamine and N-methyldopamine produced vasodilation, a characteristic dopamine receptor-mediated effect, but this compound was inactive. pnas.org
Investigation of Neurotransmitter System Modulation in Experimental Models
The effects of this compound on broader neurotransmitter systems have been explored in various preclinical paradigms, revealing its influence on dopaminergic and noradrenergic pathways.
Despite its affinity for D2 receptors, this compound demonstrates limited classical dopaminergic activity in several in vivo animal models. wikipedia.org For example, it showed no effect in unilaterally-caudectomized mice or in rats with nigral lesions, which are models sensitive to dopamine agonists. wikipedia.org This contrasts with N-methyldopamine, which showed a weak effect in nigral-lesioned rats. wikipedia.org Furthermore, when injected directly into the nucleus accumbens of mice, a key brain region in the dopamine reward pathway, DMDA did not induce the hyperactivity that is characteristic of direct dopamine or N-methyldopamine administration. wikipedia.org
However, DMDA is not without central effects. When administered intraperitoneally to mice, it produced a dose-dependent reduction in spontaneous motor activity. wikipedia.org This inhibitory effect on motor function was not altered by the administration of the D2 antagonist spiroperidol, suggesting the mechanism may not be solely mediated by postsynaptic D2 receptor stimulation. wikipedia.org
The interaction of this compound with the noradrenergic system is well-documented. While one early study found that DMDA failed to release norepinephrine (B1679862) from the mouse heart, subsequent research has clearly defined it as a direct alpha-adrenoceptor agonist. wikipedia.orgnih.gov Its most potent effect on the noradrenergic system appears to be the inhibition of sympathetic nerve activity. wikipedia.org This is believed to occur via stimulation of presynaptic dopamine receptors located on adrenergic nerve terminals, which in turn inhibits norepinephrine release. wikipedia.orgijpp.com
In studies using reserpine, a drug that depletes monoamine stores (including norepinephrine and serotonin), DMDA was found to only slightly antagonize the resulting reduction in locomotor activity in mice. wikipedia.org Direct investigations into the specific interactions of this compound with the serotonergic system are not extensively covered in the reviewed literature, with most research focusing on its dopaminergic and adrenergic properties. The broad interactions between noradrenergic and serotonergic systems are well established, but the specific role of DMDA in modulating serotonergic transmission requires further investigation. nih.gov
Modulation of Acetylcholine (B1216132) Release in Isolated Tissue Preparations
In studies utilizing mouse striatal slices, this compound has been investigated for its capacity to modulate the release of acetylcholine (ACh). Research indicates that both DMDA and dopamine have the ability to inhibit the potassium-evoked release of [3H]-ACh. This suggests an interaction with presynaptic dopamine receptors on cholinergic neurons within the striatum.
Cardiovascular System Studies in Animal Models
Vasomotor Responses and Alpha-Adrenergic Mechanisms
In animal models, this compound has demonstrated notable effects on the cardiovascular system, primarily through its interaction with alpha-adrenergic receptors. nih.gov In dogs and rabbits, DMDA has been shown to be a postganglionic sympathetic alpha-adrenoceptor agonist. nih.gov This is evidenced by its consistent induction of vasoconstriction in various isolated vascular beds, an effect that persists even in the presence of ganglionic blockade. nih.gov The pressor activity of DMDA, or its ability to raise blood pressure, was significantly reduced by the alpha-adrenergic antagonist, phentolamine. nih.gov Further supporting its alpha-adrenergic activity, the calculated pA2 values for phentolamine against both DMDA and norepinephrine in isolated rabbit arteries were found to be in close agreement. nih.gov
In cats pretreated with atropine (B194438) and hexamethonium, DMDA acts as a potent vasopressor. wikipedia.org A parenteral administration produced a rise in blood pressure more than double that of an equivalent dose of dopamine. wikipedia.org The vasoconstrictor effects of DMDA were observed in several isolated vascular preparations from rabbits. wikipedia.org The pressor activity was partially inhibited by the α-antagonist phentolamine. wikipedia.org These findings have led researchers to conclude that there are significant species-related differences in the responses to DMDA between dogs and cats, with adrenergic effects being more prominent in dogs. wikipedia.org
Table 1: Vasomotor Responses to this compound in Animal Models
| Animal Model | Experimental Condition | Observed Effect | Mechanism |
|---|---|---|---|
| Dog | In vivo | Vasoconstriction | Postganglionic sympathetic alpha-adrenoceptor agonism nih.gov |
| Rabbit | Isolated vascular beds | Vasoconstriction | Postganglionic sympathetic alpha-adrenoceptor agonism nih.gov |
| Cat | Pretreated with atropine and hexamethonium | Strong vasopressor response | Adrenergic effects wikipedia.org |
Chronotropic Effects in Experimental Cardiac Models
The influence of this compound on heart rate (chronotropic effects) has been examined in experimental cardiac models. In dogs, DMDA inhibits the chronotropic responses induced by cardioaccelerator nerve stimulation. nih.gov This inhibitory action appears to be mediated by an alpha-adrenergic mechanism. nih.gov
Table 2: Chronotropic Effects of this compound in Animal Models
| Animal Model | Experimental Assay | Effect of DMDA | Comparison with Dopamine |
|---|---|---|---|
| Dog | Cardioaccelerator nerve stimulation | Inhibition of chronotropic response nih.gov | - |
| Cat | Cardioaccelerator nerve stimulation | 50% reduction in heart rate response wikipedia.org | ~10% decrease with same dose wikipedia.org |
| Dog | Cardioaccelerator nerve stimulation | ~80% decrease in heart rate wikipedia.org | ~8% decrease with same dose wikipedia.org |
Ocular Pharmacology Research in Preclinical Models
Modulation of Intraocular Pressure Dynamics
The effects of topically applied this compound on intraocular pressure (IOP) have been studied in rabbits. In normal rabbits, both dopamine and its N-methylated analogs, including DMDA and N-methyldopamine (NMDA), induced a unilateral increase in IOP. nih.gov Conversely, N,N-Di-n-propyl dopamine (DPDA) led to bilateral hypotension following unilateral topical administration. nih.gov In sympathectomized rabbits, the administration of NMDA and DMDA produced an exaggerated ocular hypertension, which was then followed by a period of hypotension. nih.gov
Dopamine Receptor Subtype Involvement in Ocular Responses
The modulation of IOP by dopaminergic compounds is linked to specific dopamine receptor subtypes. nih.gov Generally, DA1 receptor agonists are known to stimulate the production of aqueous humor, thereby increasing IOP, while DA2 and DA3 receptor agonists tend to reduce IOP. nih.govresearchgate.net The effects of DMDA on IOP in rabbits, particularly the initial hypertensive phase, are consistent with an interaction at dopamine receptors. nih.gov While the specific receptor subtype affinity of DMDA in the eye is not fully elucidated in these studies, the observed hypertensive effect in normal rabbits aligns with the known function of DA1-like receptors in increasing aqueous humor production. nih.govresearchgate.net The subsequent hypotensive phase observed in sympathectomized rabbits suggests a more complex mechanism, potentially involving other dopamine receptor subtypes or compensatory responses. nih.gov
Table 3: Ocular Effects of Dopamine Analogs in Rabbits
| Compound | Rabbit Model | Effect on Intraocular Pressure (IOP) |
|---|---|---|
| Dopamine | Normal | Unilateral increase nih.gov |
| This compound (DMDA) | Normal | Unilateral increase nih.gov |
| This compound (DMDA) | Sympathectomized | Exaggerated hypertension followed by hypotension nih.gov |
| N-methyldopamine (NMDA) | Normal | Unilateral increase nih.gov |
| N-methyldopamine (NMDA) | Sympathectomized | Exaggerated hypertension followed by hypotension nih.gov |
| N,N-Di-n-propyl dopamine (DPDA) | Normal | Bilateral hypotension nih.gov |
Metabolic Pathways and Biochemical Transformations in Research Settings
Enzymatic Oxidation Mechanisms and Metabolite Identification
The primary enzymatic pathway for the oxidation of N,N-Dimethyldopamine involves the enzyme tyrosinase. psu.edu Tyrosinase, a copper-containing enzyme, catalyzes the oxidation of catechols to their corresponding ortho-quinones (o-quinones). mdpi.commdpi.comwikipedia.org In the case of this compound, tyrosinase facilitates its conversion to an intermediate N,N-dimethyl-o-quinone. psu.edu
This enzymatic oxidation is a critical first step that initiates a series of further reactions. The generated o-quinone is highly reactive and serves as a precursor to other molecules. Research has shown that the oxidation of N,N-dialkyldopamines, including DMDA, by tyrosinase leads to the formation of cyclized products. psu.edu
The principal metabolite identified from the enzymatic oxidation of this compound is a 2,3-dihydro-1H-indolium-5-olate. psu.edu This product is formed through the intramolecular cyclization of the transient o-quinone intermediate. psu.edu This cyclization is a key transformation that dictates the ultimate fate of the enzymatically oxidized DMDA. The process can be summarized in the following steps:
Enzymatic Oxidation: this compound is oxidized by tyrosinase to form N,N-dimethyl-o-quinone.
Intramolecular Cyclization: The highly reactive o-quinone intermediate undergoes a rapid internal cyclization reaction.
Metabolite Formation: The cyclization results in the stable metabolite, 2,3-dihydro-1H-indolium-5-olate. psu.edu
Studies using techniques like pulse radiolysis have been instrumental in identifying these short-lived intermediates and final products. psu.edu
Table 1: Enzymatic Oxidation of this compound
| Step | Reactant | Enzyme/Condition | Intermediate | Product | Citation |
|---|---|---|---|---|---|
| 1 | This compound | Tyrosinase | N,N-Dimethyl-o-quinone | - | psu.edu |
| 2 | N,N-Dimethyl-o-quinone | Intramolecular Cyclization | - | 2,3-Dihydro-1H-indolium-5-olate | psu.edu |
Non-Enzymatic Degradation Pathways
This compound can also undergo degradation through non-enzymatic pathways, primarily driven by chemical oxidation. The oxidation of its catechol group to a quinone is a central reaction in these pathways, similar to the enzymatic process, but initiated by chemical oxidants or specific environmental conditions rather than enzymes. researchgate.netresearchgate.netacs.org For instance, the oxidation of catecholamines is a key step in the formation of polydopamine, a process that can occur under alkaline conditions. researchgate.net
The stability of the catechol structure is pH-dependent, with degradation being more favorable under certain pH conditions. mdpi.com Chemical oxidants like sodium periodate (B1199274) (NaIO₄) can be used in research settings to induce the oxidation of the catechol moiety to the corresponding quinone, which then undergoes further reactions such as intramolecular cyclization. acs.org Studies on N-alkylated dopamine (B1211576) derivatives have shown that N,N-dimethylation significantly affects these non-enzymatic polymerization and surface coating properties, indicating that the tertiary amine structure of DMDA influences its degradation pathway. researchgate.netresearchgate.netacs.org The nucleophilicity of the amine group plays a crucial role in the subsequent cyclization step following oxidation. researchgate.net
Kinetics of O-Quinone Formation and Cyclization
The study of the kinetics of the reactions following the oxidation of this compound provides insight into the stability and reactivity of its intermediates. Pulse radiolysis studies have been employed to investigate the formation and subsequent cyclization of the N,N-dimethyl-o-quinone. psu.edu
These studies have revealed that the o-quinone intermediate is a very short-lived species, with a lifetime of less than 1 millisecond. psu.edu The formation of this transient species is followed by a rapid, first-order intramolecular cyclization reaction. psu.edu The rate of this cyclization is influenced by factors such as pH. For example, the cyclization rate of o-quinones can be slower under acidic conditions. acs.org
Research comparing different N-alkylated dopamine derivatives has demonstrated that the nature of the alkyl group on the nitrogen atom affects the kinetics of both oxidation and intramolecular cyclization. acs.org While N-monomethylation of dopamine was found to increase the rate of coating (a process dependent on oxidation and cyclization), N,N-dimethylation, as in DMDA, was observed to dramatically decrease this property. researchgate.netacs.org This suggests that the kinetics of o-quinone cyclization for DMDA are distinct from other related catecholamines, likely due to the steric and electronic effects of the two methyl groups on the amine nitrogen.
Table 2: Kinetic Data for N,N-Dimethyl-o-quinone
| Intermediate | Method of Study | Observed Lifetime | Subsequent Reaction | Reaction Order | Citation |
|---|---|---|---|---|---|
| N,N-Dimethyl-o-quinone | Pulse Radiolysis | < 1 ms | Intramolecular Cyclization | First-Order | psu.edu |
Compound Index
Structure Activity Relationship Sar Studies and Conformational Analysis
Impact of N-Alkylation and Catechol Modification on Biological Activity
The biological activity of dopamine (B1211576) analogs is significantly influenced by substitutions on the amine nitrogen (N-alkylation) and modifications to the catechol ring.
N-Alkylation:
The addition of methyl groups to the nitrogen atom of dopamine to form N-methyldopamine (epinine) and subsequently N,N-Dimethyldopamine alters the compound's interaction with dopamine receptors and other biological targets.
Pharmacological investigations have revealed that DMDA acts as a potent inhibitor of the adrenergic system. wikipedia.org This is thought to occur through the stimulation of inhibitory dopamine receptors located on adrenergic nerve terminals. wikipedia.org In studies on the cat cardioaccelerator nerve, an intravenous dose of approximately 15 μg/kg of DMDA resulted in a 50% reduction in the heart rate increase produced by electrical stimulation, a significantly greater effect than that observed with the same dose of dopamine. wikipedia.org
Furthermore, the degree of N-alkylation has a pronounced effect on locomotor activity. While dopamine and N-methyldopamine induce hyperactivity when injected into the nucleus accumbens of mice, DMDA does not produce this effect at doses up to 100 μg. wikipedia.org In fact, when administered intraperitoneally to mice, DMDA leads to a dose-dependent decrease in spontaneous motor activity. wikipedia.org
The table below summarizes the differential effects of dopamine and its N-alkylated derivatives on locomotor activity.
| Compound | Dosage (Intra-accumbens) | Effect on Locomotor Activity |
| Dopamine | 12.5-50 μg | Marked hyperactivity |
| N-Methyldopamine | 12.5-50 μg | Marked hyperactivity (somewhat more potent than dopamine) |
| This compound | Up to 100 μg | No hyperactivity |
Catechol Modification:
Conformational Requirements for Receptor Activation and Binding
The interaction of a ligand like this compound with its receptor is not a simple lock-and-key mechanism but rather a dynamic process involving conformational changes in both the ligand and the receptor.
For a ligand to activate a receptor, it must bind to the receptor's binding pocket and induce a specific conformational change that initiates a downstream signaling cascade. For G protein-coupled receptors (GPCRs) like the dopamine receptors, agonist binding stabilizes a particular active conformation of the receptor. nih.gov The N-methyl-D-aspartate (NMDA) receptor, another potential target for dopamine and its analogs, also undergoes significant conformational rearrangements upon agonist binding. nih.govnih.gov The ligand-binding domain of the NMDA receptor has a clamshell-like structure that closes upon agonist binding. nih.gov
The specific conformation that this compound adopts is crucial for its ability to fit into the receptor's binding site and elicit a biological response. The flexibility of the ethylamine (B1201723) side chain allows it to adopt various conformations. The presence of the two methyl groups on the nitrogen atom in DMDA, compared to the single methyl group in epinine (B195452) or the unsubstituted amine in dopamine, will influence the preferred conformation and how it interacts with the amino acid residues in the receptor's binding pocket. These steric differences can affect the binding affinity and efficacy of the compound.
Theoretical Models and Computational Approaches for SAR Elucidation
To better understand the complex interplay between the structure of this compound and its biological activity, researchers employ theoretical models and computational approaches. These in silico methods provide valuable insights into the molecular interactions that govern ligand-receptor binding and can guide the design of new, more potent, and selective compounds. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR):
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For dopamine receptor ligands, 3D-QSAR models can be developed to identify the key structural features that are important for binding and activation. nih.gov These models can help to predict the activity of novel analogs of this compound before they are synthesized.
Molecular Docking:
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.com By docking this compound into the three-dimensional structure of a dopamine receptor, researchers can visualize the potential binding mode and identify the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. mdpi.com This information can reveal why N,N-dimethylation alters the activity compared to dopamine.
Pharmacophore Modeling:
A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a particular receptor. For dopamine receptor agonists, the pharmacophore typically includes a positively charged amine, an aromatic ring, and hydrogen bond donor/acceptor sites corresponding to the catechol hydroxyls. researchgate.net The structure of this compound can be mapped onto these pharmacophore models to assess its potential for interacting with different dopamine receptor subtypes.
These computational tools, in conjunction with experimental data, provide a powerful platform for elucidating the structure-activity relationships of this compound and for the rational design of new pharmacological agents.
Advanced Analytical Methodologies for N,n Dimethyldopamine Research
Chromatographic and Spectrometric Techniques for Detection and Quantification in Biological Matrices
The analysis of N,N-Dimethyldopamine in complex biological matrices necessitates highly sensitive and selective methods. Chromatographic techniques, often coupled with mass spectrometry, are indispensable for this purpose.
High-performance liquid chromatography (HPLC) is a foundational technique for separating components within mixtures, including biological samples wikipedia.orgopenaccessjournals.com. When coupled with mass spectrometry (LC-MS or LC-MS/MS), it provides unparalleled sensitivity and specificity for identifying and quantifying analytes like DMDA nih.govrsc.org. These methods allow for the detection of DMDA at low concentrations, which is crucial for biological studies. For instance, LC-MS/MS has been successfully employed for the quantification of structurally related compounds such as N,N-dimethyltryptamine (DMT) and its metabolites in human plasma and urine, demonstrating linear ranges for analytes in the nanogram per milliliter (ng/mL) to microgram per milliliter (µg/mL) range nih.govnih.gov. Studies on related phenethylamines in urine have also utilized GC-MS and LC-MS, reporting limits of detection (LOD) between 5 and 10 ng/mL for GC-MS and 5 ng/mL for LC-MS nih.gov.
Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for the analysis of compounds in biological fluids, particularly for volatile or derivatizable substances umich.edujfda-online.com. While DMDA itself may require derivatization for optimal GC-MS analysis, the technique is widely used for related amine compounds in matrices like urine nih.govfabad.org.tr. Method validation for such techniques typically involves establishing linearity, recovery, precision, and limits of detection and quantification researchgate.net. For example, a validated HPLC method for N,N-Dimethylformamide (DMF), a solvent sometimes encountered in chemical analyses, demonstrated limits of detection (LOD) of 0.2 mg/l and limits of quantification (LOQ) of 0.40 mg/l researchgate.net.
Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), are also employed, particularly for the analysis of derivatives or in conjunction with chromatographic separations psu.edu. Proton NMR (¹H NMR) has been used to analyze derivatives of dimethyldopamine, providing structural information psu.edu.
Table 6.1.1: Representative Analytical Parameters for LC-MS/MS Analysis of Related Compounds
| Analyte | Matrix | Linear Range (ng/mL) | LOD (ng/mL) | Key Technique | Citation |
| N,N-Dimethyltryptamine (DMT) | Plasma | 0.5 - 500 | Not specified | LC-MS/MS | nih.gov |
| DMT N-oxide | Plasma | 0.25 - 125 | Not specified | LC-MS/MS | nih.gov |
| Indole-3-acetic acid (IAA) | Plasma | 240 - 6000 | Not specified | LC-MS/MS | nih.gov |
| N,N-Dimethyltryptamine (DMT) | Urine | 2.5 - 250 | Not specified | LC-MS/MS | nih.gov |
| N,N-Dimethyltryptamine (DMT) | Urine | 50 - 1000 | 5-10 | GC-MS | nih.gov |
| N,N-Dimethyltryptamine (DMT) | Urine | 25 - 1500 | 5 | LC-MS | nih.gov |
Note: Data presented are from studies on related compounds to illustrate typical analytical performance metrics.
Application of Advanced Spectroscopy for Structural Elucidation of Metabolites and Derivatives
Elucidating the structure of metabolites and derivatives of this compound is crucial for understanding its metabolic pathways and chemical transformations. Advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are essential tools for this purpose. While specific studies detailing the structural elucidation of DMDA metabolites were not extensively detailed in the provided search results, N-methyldopamine (epinine) has been identified as a metabolic breakdown product of the prodrug ibopamine (B1674151) wikiwand.com. The structural characterization of such compounds typically relies on a combination of spectroscopic methods. For instance, ¹H NMR spectroscopy provides detailed information about the proton environment within a molecule, aiding in the identification of functional groups and connectivity researchgate.net. Theoretical calculations, which can be correlated with spectroscopic data, are also used to understand molecular conformation and charge transfer properties, offering insights into the behavior of DMDA and related molecules researchgate.netresearchgate.net.
Electrochemical Methods for Study of Redox Properties in Research Contexts
The redox properties of this compound are of interest for understanding its electrochemical behavior, particularly in applications involving modified electrodes or electrochemical sensing. Cyclic voltammetry (CV) is a primary electrochemical technique used to study the oxidation and reduction potentials of molecules researchgate.netmaynoothuniversity.ieupc.eduacs.org. Studies have investigated the electrochemical behavior of dopamine (B1211576) and its related polymers, which often involve electrochemical control of binding and release processes acs.orguow.edu.au. For instance, research has explored the electrochemically controlled binding and release of protonated dimethyldopamine from composite redox polymers acs.orguow.edu.au. These electrochemical studies can reveal characteristic redox potentials and electron transfer kinetics, providing insights into DMDA's reactivity and potential applications in electrochemical devices acs.org. Theoretical studies on charge transfer in DMDA also contribute to understanding its redox-related properties researchgate.net.
Investigation of N,n Dimethyldopamine in Context of Prodrug Development for Central Nervous System Delivery
Design Principles for Dopamine (B1211576) Prodrugs Utilizing N,N-Dimethyldopamine Scaffolds
The primary objective in designing dopamine prodrugs is to enhance their lipophilicity and stability to facilitate passage across the BBB, followed by efficient conversion back to active dopamine within the brain nih.govmdpi.com. This compound, by virtue of its N,N-dimethyl substitution, possesses altered physicochemical properties compared to dopamine, potentially influencing its BBB permeability and metabolic fate wikipedia.org.
Prodrug design strategies often involve masking polar functional groups, such as the hydroxyl groups of the catechol moiety in dopamine, or modifying the amine group. Esterification of the hydroxyl groups, for instance, with pivaloyl groups to form O,O′-dipivaloyldopamine, significantly increases lipophilicity (predicted XLogP3 of 3.1 compared to dopamine's -0.98) wikipedia.org. Such lipophilic derivatives are designed to readily cross the BBB via passive diffusion nih.govnih.gov. Similarly, N-alkylation, such as the N,N-dimethylation in DMDA, can also contribute to increased lipophilicity and altered pharmacokinetic profiles wikipedia.orgwikipedia.org.
Research has also explored conjugating dopamine or its derivatives with carrier molecules that exploit specific transport systems at the BBB. For example, glycosyl derivatives of dopamine, linking the molecule to sugars like glucose or galactose via a succinyl spacer, have been synthesized to target glucose transporters (GLUT1) for enhanced brain uptake nih.govmdpi.com. While this compound itself is not directly a prodrug, its structural features, particularly the tertiary amine, can be incorporated into prodrug designs to modulate lipophilicity and potentially interact with specific transport mechanisms or enzymatic pathways for activation wikipedia.orgresearchgate.net. The design principles focus on achieving a balance between increased lipophilicity for BBB penetration and a controlled release mechanism in the brain, often by ester or amide linkages that are susceptible to enzymatic hydrolysis by brain-specific esterases or amidases nih.govcapes.gov.br.
Evaluation of Brain Permeability and Sustained Release in Animal Models
Preclinical studies in animal models are crucial for evaluating the efficacy of prodrug strategies. For dopamine prodrugs, key metrics include their ability to cross the BBB and achieve sustained therapeutic concentrations in brain tissue.
Studies involving dopamine derivatives, including those with N,N-dimethyl modifications, have demonstrated varying degrees of success in enhancing brain delivery. For instance, N,N-dimethyl-O,O′-acetyldopamine, with an increased lipophilicity (XLogP3 = 1.3), showed robust activity in behavioral tests designed to assess dopaminergic function, suggesting improved CNS penetration compared to simpler O-acetylated derivatives wikipedia.org. Similarly, O,O′-dipivaloyldopamine (XLogP3 = 3.1) was developed as a lipophilic prodrug of dopamine intended to facilitate CNS entry wikipedia.org. While it induced hypothermia, a centrally mediated dopaminergic effect, it did not reverse reserpine-induced behavioral depression, whereas its N,N-dimethyl analogue did wikipedia.org. This highlights that the N,N-dimethyl substitution can be critical for achieving desired pharmacological outcomes, likely by further modulating lipophilicity and interaction with biological systems.
Research on other dopamine prodrugs, such as glycosyl derivatives, has shown that these conjugates can be more active than L-Dopa in reversing reserpine-induced hypolocomotion in rats, indicating improved CNS efficacy nih.govmdpi.com. While direct pharmacokinetic data for this compound-based prodrugs specifically are not extensively detailed in the provided snippets, the general trend for dopamine prodrugs indicates that modifications enhancing lipophilicity and utilizing carrier-mediated transport systems are key to achieving sustained brain concentrations nih.govmdpi.com. The goal is to achieve a therapeutic window where the prodrug crosses the BBB efficiently and releases dopamine over an extended period, thereby providing a sustained dopaminergic effect.
Biochemical Conversion and Release Kinetics of Prodrugs in Experimental Systems
The effective delivery of dopamine to the CNS via prodrugs relies on their efficient and selective biochemical conversion back to the active parent drug within the brain. This conversion is typically mediated by enzymatic hydrolysis or other metabolic pathways.
Prodrugs are designed to be stable in the systemic circulation but to undergo rapid bioconversion in the brain. Ester and amide linkages are commonly employed for this purpose, as they can be cleaved by esterases and amidases, respectively, which are present in brain tissue nih.govcapes.gov.br. For example, O,O′-diesters of apomorphine (B128758), a dopamine agonist, showed prolonged brain half-lives, suggesting that the rate of hydrolysis to the active apomorphine metabolite was a key factor in their extended duration of action capes.gov.br. Studies on dopamine prodrugs, such as glycosyl derivatives, indicate that they are cleaved by cerebral enzymes, releasing free dopamine nih.govnih.gov.
The kinetics of this release are critical. Prodrugs with excessively rapid hydrolysis in the periphery may lead to premature drug release before reaching the CNS, negating the intended benefit nih.govcapes.gov.br. Conversely, prodrugs that are too stable may not release sufficient active drug in the brain. Research has focused on optimizing the chemical linkages to achieve a desirable release rate, often characterized by half-life (t½) values in experimental systems. For instance, some dopamine prodrugs have demonstrated half-lives in brain homogenates around 2 hours, suggesting a balance between stability and activation nih.gov. The specific enzymes involved, such as brain-specific amidases or esterases, and their activity levels in different brain regions, are important considerations in the design of selective and effective prodrugs nih.govmdpi.com. The N,N-dimethyl group in this compound itself may influence the susceptibility of adjacent linkages to enzymatic cleavage or alter the interaction with specific enzymes, thereby modulating the release kinetics of the prodrug.
Compound List
Dopamine (DA)
this compound (DMDA)
L-Dopa (LD)
O,O′-Diacetyldopamine
N,N-dimethyl-O,O′-acetyldopamine
O,O′-Dipivaloyldopamine
N,N-dimethyl-O,O′-dipivaloyldopamine
Apomorphine
Ropinirole
Lisuride
Donepezil
Trihexyphenidyl
Benztropine
Biperiden
Selegiline
Rasagiline
Amantadine
Epinine (B195452) (N-methyldopamine)
Cinnamaldehyde
D-limonene
Eugenol
Monomethyl auristatin E (MMAE)
Doxorubicin (DOX)
Heroin
Mono-acetylmorphine (MAM)
Bumetanide
Benactyzine
Glycine
Milacemide
Norepinephrine (B1679862) (NE)
7-Chlorokynurenic acid
4-Chlorokynurenine
Melphalan
Gabapentin
Tyrosine
Future Directions and Emerging Research Avenues for N,n Dimethyldopamine
Unexplored Pharmacological Targets and Mechanisms
While DMDA's structural similarity to dopamine (B1211576) suggests potential interactions with dopaminergic systems, significant unexplored territories remain regarding its precise pharmacological targets and mechanisms of action. Early studies indicated DMDA's capacity to cause vasoconstriction in isolated vascular preparations, an effect partially mitigated by alpha-adrenergic antagonists like phentolamine (B1677648), suggesting alpha-adrenergic activity nih.gov. Furthermore, DMDA has been shown to inhibit cardioaccelerator nerve stimulation-induced chronotropic responses, a mechanism also appearing to be alpha-adrenergic in dogs nih.gov. However, its interaction with specific dopamine receptor subtypes and other neurotransmitter systems, such as serotonin (B10506) or adrenergic receptors, warrants further in-depth investigation.
Research into DMDA's effects on intraocular pressure (IOP) in rabbits revealed that topical administration could induce ocular hypertension, followed by hypotension, in sympathectomized rabbits, suggesting complex interactions with ocular autonomic pathways nih.gov. The precise receptors and signaling cascades involved in these effects are not fully elucidated, presenting an opportunity for future studies to map these interactions. Beyond classical neurotransmitter systems, the potential for DMDA to modulate cellular processes such as inflammation, mitochondrial function, or autophagy remains largely uncharacterized, opening avenues for exploring its broader biological impact.
Novel Synthetic Approaches for Advanced Analogs
The synthesis of DMDA and its derivatives is crucial for exploring structure-activity relationships and developing compounds with tailored properties. While established synthetic routes exist, such as those starting from 3,4-dimethoxybenzaldehyde (B141060) or 3,4-dimethoxyphenethylamine (B193588) wikipedia.org, the development of novel and more efficient synthetic approaches is an active area of research.
Current research on dopamine analogs, including DMDA, focuses on modifying the amine group and the aromatic ring to influence properties like surface coating efficiency researchgate.netacs.orgresearchgate.net. For instance, N-monomethylation of dopamine (yielding N-methyldopamine, MDA) improved coating rates, whereas N,N-dimethylation (DMDA) significantly decreased this property, attributed to reduced nitrogen nucleophilicity and increased steric hindrance researchgate.netacs.orgresearchgate.net. Future synthetic efforts could focus on creating DMDA analogs with modified catechol structures or side chains to enhance specific pharmacological activities, improve bioavailability, or alter pharmacokinetic profiles. Strategies such as combinatorial chemistry or flow chemistry could be employed to rapidly generate diverse libraries of DMDA analogs for high-throughput screening.
Integration of Multi-Omics Data in Preclinical Research
The application of multi-omics approaches—integrating genomics, transcriptomics, proteomics, metabolomics, and other data types—offers a powerful paradigm for a comprehensive understanding of DMDA's biological effects researchgate.netnih.govazolifesciences.commdpi.com. By analyzing these diverse molecular layers simultaneously, researchers can uncover complex interactions and pathways that might be missed by single-omics studies.
For DMDA, multi-omics could be employed to:
Elucidate Mechanisms of Action: Transcriptomic profiling could reveal genes differentially expressed upon DMDA treatment in specific cell types, while proteomic and metabolomic analyses could identify altered protein levels and metabolic pathways, respectively. Integrating these datasets could pinpoint novel targets and signaling cascades influenced by DMDA.
Identify Biomarkers: Multi-omics data can facilitate the discovery of molecular signatures associated with DMDA's pharmacological responses or potential side effects, aiding in patient stratification or personalized treatment strategies.
Understand Structure-Activity Relationships: By applying multi-omics to DMDA analogs synthesized through novel approaches, researchers could gain deeper insights into how structural modifications impact cellular responses at a systems level.
Computational Modeling for Predictive Pharmacology
Computational modeling techniques, including quantitative structure-activity relationships (QSAR), molecular docking, and molecular dynamics simulations, are increasingly vital for predicting the pharmacological behavior of compounds like DMDA mdpi.comniscpr.res.inmdpi.comnih.govsemanticscholar.org. These in silico methods can accelerate drug discovery by identifying promising candidates, predicting binding affinities to various targets, and forecasting pharmacokinetic properties.
Future research could leverage these tools to:
Predict Novel Target Interactions: Computational docking studies could screen DMDA and its analogs against large databases of known protein targets to identify potential new binding partners beyond established dopaminergic receptors. QSAR models could then be developed to optimize these interactions.
Design Optimized Analogs: By simulating the binding modes of DMDA derivatives within target protein pockets, researchers can guide the rational design of analogs with enhanced potency, selectivity, or improved blood-brain barrier permeability.
Model Pharmacokinetic and Pharmacodynamic Profiles: Molecular dynamics simulations can provide insights into the stability, flexibility, and dynamic interactions of DMDA with biological systems, aiding in the prediction of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.
By integrating these advanced computational approaches with experimental validation, the scientific community can more effectively explore the complex pharmacological profile of N,N-Dimethyldopamine and its potential for therapeutic development.
Q & A
Basic: What structural modifications differentiate DMDA from dopamine, and how do these influence its reactivity?
Answer:
DMDA is derived from dopamine by substituting both hydrogen atoms on the primary amine with methyl groups, forming a tertiary amine. This N,N-dimethylation significantly reduces the nucleophilicity of the amine due to steric hindrance and electronic effects, which inhibits internal cyclization—a critical step in dopamine’s surface coating mechanism. Unlike dopamine, DMDA’s diminished nucleophilicity prevents efficient quinone-mediated polymerization, leading to reduced coating efficiency .
Basic: What analytical techniques are recommended for characterizing DMDA and its degradation products?
Answer:
Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is preferred for DMDA analysis due to its ability to resolve co-eluting interferences (e.g., matrix components) and quantify trace impurities. Key parameters include:
- Mass resolution ≥ 60,000 to avoid false positives (e.g., distinguishing DMDA from dimethylformamide (DMF) or other amines) .
- Isotopic pattern matching and retention time alignment for structural confirmation.
- Stability-indicating methods (e.g., forced degradation under acidic/oxidative conditions) to identify degradation pathways .
Advanced: Why does DMDA exhibit lower surface coating efficiency compared to N-methyldopamine (MDA)?
Answer:
MDA retains a secondary amine, which maintains sufficient nucleophilicity for quinone-amine cyclization during oxidation, enabling polymerization. In contrast, DMDA’s tertiary amine is sterically hindered, reducing nucleophilicity and preventing cyclization. Experimental data show MDA achieves coating rates 2–3× faster than DMDA under identical conditions. This highlights the importance of balancing methylation to retain reactivity in surface-modification applications .
Advanced: How can researchers optimize DMDA-based coatings for functionalized surfaces?
Answer:
Methodological strategies include:
- Co-deposition with crosslinkers (e.g., polyethyleneimine) to enhance adhesion.
- pH modulation : Alkaline conditions (pH 8.5–9.0) accelerate dopamine oxidation, partially compensating for DMDA’s slower kinetics.
- Oxygen control : Saturated O2 environments promote quinone formation, though excess O2 may cause over-oxidation.
- Surface pretreatment : Plasma or UV/ozone activation improves substrate wettability for uniform coating .
Basic: What synthetic routes are used to prepare DMDA, and how is purity validated?
Answer:
DMDA is synthesized via reductive alkylation of dopamine using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride). Critical steps include:
- Strict anhydrous conditions to prevent side reactions.
- Purification via silica gel chromatography or recrystallization.
- Purity validation using <sup>1</sup>H/<sup>13</sup>C NMR (to confirm methyl group incorporation) and LC-MS (to detect residual dopamine or dimethylamine byproducts) .
Advanced: How should researchers address discrepancies in DMDA’s coating efficiency across studies?
Answer:
Contradictions often arise from variations in:
- Oxidation conditions (e.g., dissolved O2, temperature). Standardize buffers (e.g., Tris-HCl, pH 8.5) and degas solvents.
- Substrate properties : Hydrophobic vs. hydrophilic surfaces require tailored deposition times.
- Analytical endpoints : Use quartz crystal microbalance (QCM) for real-time thickness monitoring or XPS for surface composition analysis.
- Statistical rigor: Replicate experiments across independent batches to account for synthetic variability .
Advanced: What strategies mitigate matrix interference in DMDA quantification during biological studies?
Answer:
- Selective extraction : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C8/SCX) to isolate DMDA from biological fluids.
- Derivatization : Use dansyl chloride or FITC to enhance LC-MS sensitivity.
- Internal standards : Isotope-labeled DMDA (e.g., d6-DMDA) corrects for matrix suppression/enhancement .
Basic: What safety protocols are essential when handling DMDA in laboratory settings?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
